molecular formula C10H10O3 B12576377 1,1'-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) CAS No. 477727-57-4

1,1'-(2-Hydroxy-1,4-phenylene)di(ethan-1-one)

Cat. No.: B12576377
CAS No.: 477727-57-4
M. Wt: 178.18 g/mol
InChI Key: CHSUVWIYVDZSCJ-UHFFFAOYSA-N
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Description

1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one): is an organic compound with the molecular formula C10H10O3 It is a derivative of phenol and is characterized by the presence of two ethanone groups attached to a hydroxy-substituted phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of a hydroxy-substituted benzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under an inert atmosphere at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the synthesis of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone groups can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1,1’-(2-Keto-1,4-phenylene)di(ethan-1-one) or 1,1’-(2-Carboxy-1,4-phenylene)di(ethan-1-one).

    Reduction: Formation of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethanol).

    Substitution: Formation of various substituted phenylene derivatives depending on the substituent used.

Scientific Research Applications

1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) can be compared with other similar compounds such as:

    1,1’-(2,4-Dihydroxy-1,3-phenylene)di(ethan-1-one):

    1,1’-(1,4-phenylene)di(ethan-1-one): Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Contains three hydroxy groups, significantly increasing its reactivity and potential for forming hydrogen bonds.

The unique combination of functional groups in 1,1’-(2-Hydroxy-1,4-phenylene)di(ethan-1-one) makes it a versatile compound with distinct properties compared to its analogs.

Properties

CAS No.

477727-57-4

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(4-acetyl-3-hydroxyphenyl)ethanone

InChI

InChI=1S/C10H10O3/c1-6(11)8-3-4-9(7(2)12)10(13)5-8/h3-5,13H,1-2H3

InChI Key

CHSUVWIYVDZSCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)C)O

Origin of Product

United States

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